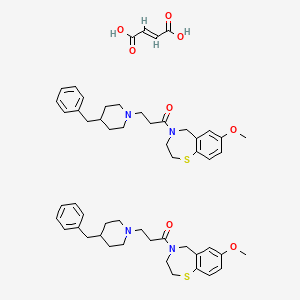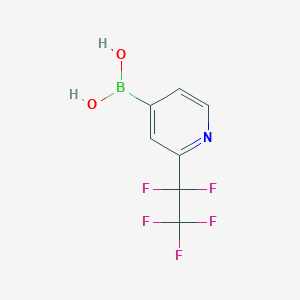![molecular formula C12H13BrOS B8050465 7-Bromospiro[3,4-dihydrothiochromene-2,1'-cyclobutane]-4-ol](/img/structure/B8050465.png)
7-Bromospiro[3,4-dihydrothiochromene-2,1'-cyclobutane]-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromospiro[3,4-dihydrothiochromene-2,1’-cyclobutane]-4-ol is a complex organic compound characterized by its unique spirocyclic structure This compound features a bromine atom attached to a spiro[3,4-dihydrothiochromene] core, which is further fused with a cyclobutane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromospiro[3,4-dihydrothiochromene-2,1’-cyclobutane]-4-ol typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, such as spiro[3,4-dihydrothiochromene-2,1’-cyclobutane], followed by the introduction of the hydroxyl group through a controlled oxidation process. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the oxidation step may involve reagents like pyridinium chlorochromate (PCC) or other mild oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, would be integral to the industrial synthesis.
化学反応の分析
Types of Reactions
7-Bromospiro[3,4-dihydrothiochromene-2,1’-cyclobutane]-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of spiro[3,4-dihydrothiochromene-2,1’-cyclobutane]-4-ol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like PCC or Jones reagent under mild conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products Formed
Oxidation: Formation of spiro[3,4-dihydrothiochromene-2,1’-cyclobutanone].
Reduction: Formation of spiro[3,4-dihydrothiochromene-2,1’-cyclobutane]-4-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
7-Bromospiro[3,4-dihydrothiochromene-2,1’-cyclobutane]-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 7-Bromospiro[3,4-dihydrothiochromene-2,1’-cyclobutane]-4-ol involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity, allowing it to form covalent bonds with biological macromolecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological effects.
類似化合物との比較
Similar Compounds
- 7-Bromospiro[3,4-dihydrothiochromene-2,1’-cyclobutane]-4-amine
- 7-Bromospiro[3,4-dihydrothiochromene-2,1’-cyclobutane]-4-methanol
Uniqueness
7-Bromospiro[3,4-dihydrothiochromene-2,1’-cyclobutane]-4-ol is unique due to its specific combination of a bromine atom and a hydroxyl group within a spirocyclic framework. This structure imparts distinct chemical reactivity and potential for diverse applications, setting it apart from similar compounds that may lack one or more of these functional groups.
特性
IUPAC Name |
7-bromospiro[3,4-dihydrothiochromene-2,1'-cyclobutane]-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrOS/c13-8-2-3-9-10(14)7-12(4-1-5-12)15-11(9)6-8/h2-3,6,10,14H,1,4-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VINKJDAMETWNJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C3=C(S2)C=C(C=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-ethyl-1-propyl-8-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-7H-purine-2,6-dione](/img/structure/B8050387.png)

![[3-[[6-amino-2-(2-methoxyethoxy)-8-oxo-7H-purin-9-yl]methyl]phenyl]methyl-(2,2-dimethylpropanoyloxymethoxy)phosphinic acid;N-ethyl-N-propan-2-ylpropan-2-amine](/img/structure/B8050404.png)
![6-Bromoimidazo[1,2-a]pyridin-8-ol dihydrochloride](/img/structure/B8050412.png)
![1-O-benzyl 7-O-tert-butyl 3,3-difluoro-1,7-diazaspiro[3.4]octane-1,7-dicarboxylate](/img/structure/B8050419.png)
![5-{[(Benzyloxy)carbonyl]amino}bicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B8050424.png)
![4-(Fluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B8050434.png)
![Tert-butyl ((4-(aminomethyl)bicyclo[2.1.1]hexan-1-yl)methyl)carbamate](/img/structure/B8050454.png)
![tetrahydro-1'H-spiro[oxetane-3,3'-pyrrolo[1,2-c]oxazole]](/img/structure/B8050462.png)

![(S)-6-(4-(tert-butoxy)benzyl)-2-oxa-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B8050483.png)
![(S)-6-(tert-butoxymethyl)-2-oxa-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B8050484.png)

